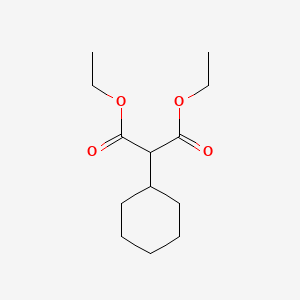

Diethyl 2-cyclohexylmalonate

Description

Historical Context and Evolution of Malonate Chemistry in Organic Synthesis

The development of diethyl 2-cyclohexylmalonate is intrinsically linked to the broader history of malonic ester synthesis, a cornerstone of organic chemistry that gained significant traction in the mid-20th century. smolecule.com The malonic ester synthesis provides a versatile method for the preparation of carboxylic acids. fiveable.me The core of this synthesis lies in the high acidity of the methylene (B1212753) group flanked by two carbonyl groups in diethyl malonate. This allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate. britannica.commasterorganicchemistry.com This enolate then acts as a nucleophile, readily undergoing alkylation with alkyl halides. wikipedia.orgopenochem.org Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields a substituted acetic acid. wikipedia.org This classical sequence has been a fundamental tool for carbon-carbon bond formation for decades.

Significance of Cyclohexyl Malonates in Advanced Chemical Synthesis

The introduction of a cyclohexyl group to the malonate structure, as seen in this compound, offers distinct advantages in advanced chemical synthesis. The cyclohexyl moiety introduces steric bulk, which can influence the stereochemical outcome of reactions, and its hydrophobic nature can affect the solubility and reactivity of the molecule. smolecule.com These properties make cyclohexyl malonates valuable precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, this compound has been utilized in the synthesis of barbiturates and anticonvulsant drugs. smolecule.com The presence of the cyclohexyl ring allows for the creation of spatially constrained molecules with specific biological activities. smolecule.com

Current Research Trends and Future Directions for this compound

Contemporary research continues to explore the utility of this compound and related compounds. One area of focus is its application in the development of new pesticides, leveraging its potential as an enzyme inhibitor. smolecule.combiosynth.com Specifically, it has been identified as an inhibitor of the enzyme enolase, which is crucial in the glycolysis pathway. biosynth.com This inhibitory action presents a potential mechanism for targeted pest control. biosynth.com

Furthermore, this compound serves as a versatile building block in multicomponent reactions, which are efficient processes for synthesizing complex molecules in a single step. frontiersin.org Its use as an internal electron donor in Ziegler-Natta catalyst systems for olefin polymerization is another area of active investigation, highlighting its industrial relevance. google.com

Future research is likely to focus on the development of more efficient and selective synthetic methods utilizing this compound. This includes exploring its role in asymmetric synthesis to produce chiral molecules with high enantiomeric purity, which is of paramount importance in the pharmaceutical industry. acs.orgnih.gov The continued investigation into its biological activities may also uncover new applications in medicine and agriculture.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₄ |

| Molecular Weight | 242.31 g/mol |

| CAS Registry Number | 2163-44-2 |

| IUPAC Name | Diethyl 2-cyclohexylpropanedioate |

| Appearance | Colorless to pale yellow liquid |

| Flash Point | 137 °C |

Properties

IUPAC Name |

diethyl 2-cyclohexylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOPELSDMOAUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286654 | |

| Record name | diethyl 2-cyclohexylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-44-2 | |

| Record name | 2163-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-cyclohexylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Cyclohexylmalonate and Its Derivatives

Malonic Ester Synthesis and Alkylation Strategies

The malonic ester synthesis is a versatile method for preparing carboxylic acids. pearson.com For the direct synthesis of diethyl 2-cyclohexylmalonate, the pathway is halted before the final hydrolysis and decarboxylation steps. pearson.comorganicchemistrytutor.com

Classical Malonic Ester Alkylation Procedures

The classical procedure involves two main steps: enolate formation and alkylation. masterorganicchemistry.com Diethyl malonate is first deprotonated at the α-carbon, which is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. libretexts.org A suitable base, typically sodium ethoxide in ethanol, is used to quantitatively form a resonance-stabilized enolate. organicchemistrytutor.comlibretexts.org This enolate is a potent nucleophile. masterorganicchemistry.com The second step is the nucleophilic substitution reaction, where the enolate attacks an electrophilic alkyl halide in an SN2 reaction, forming the new carbon-carbon bond and yielding the alkylated malonic ester. libretexts.orgopenochem.org To prevent transesterification, the alkoxide base used generally matches the alcohol component of the ester. wikipedia.org A potential drawback of this method is the possibility of dialkylation, where a second alkyl group is added. wikipedia.org

Alkylation with Cyclohexyl Halides and Derivatives

To synthesize this compound, a cyclohexyl electrophile is required for the alkylation step. Cyclohexyl halides, such as bromocyclohexane (B57405) or chlorocyclohexane, serve as common alkylating agents. reddit.com The reaction follows the SN2 mechanism, where the diethyl malonate enolate attacks the carbon atom bonded to the halogen, displacing the halide ion. libretexts.org

Secondary halides like those from cyclohexane (B81311) can be less reactive than primary halides and may be more prone to competing elimination reactions. libretexts.org However, under appropriate conditions, the substitution reaction proceeds to form the desired product. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction, particularly in biphasic systems. google.com

| Reagent 1 | Base | Reagent 2 | Solvent | Conditions | Product | Yield |

| Diethyl malonate | Sodium ethoxide | Cyclohexylmethyl bromide | Ethanol | Reflux (4 hours) | Diethyl (cyclohexylmethyl)malonate | ~70-80% (based on similar reactions) prepchem.com |

| Diethyl malonate | Potassium carbonate | 1,6-dichlorohexane | Cyclohexane | Boiling, with phase transfer catalyst | 6-chlorohexyl diethyl malonate | 78% google.com |

Intramolecular Cycloalkylcarboxylic Acid Synthesis (Perkin Alicyclic Synthesis)

The Perkin alicyclic synthesis, developed by William Henry Perkin, Jr., is a variation of the malonic ester synthesis used to form cyclic compounds. wikipedia.orgdrugfuture.com This method involves the reaction of a malonic ester with an α,ω-dihaloalkane in the presence of a base. drugfuture.com The reaction proceeds via two sequential alkylation steps. The first alkylation attaches one end of the dihalide chain to the malonic ester. A second, intramolecular alkylation then occurs, where the enolate attacks the other electrophilic carbon of the chain, forming a ring. libretexts.org

While not a direct route to this compound itself, this synthesis is fundamental for creating cycloalkanecarboxylic acids from malonic esters. libretexts.org For instance, reacting diethyl malonate with 1,5-dibromopentane (B145557) would lead to the formation of a cyclohexane ring fused to the malonate structure, which after hydrolysis and decarboxylation yields cyclohexanecarboxylic acid.

Stereoselective Alkylation Approaches

Achieving stereoselectivity in the alkylation of malonic esters to produce chiral molecules like an enantiomerically enriched form of this compound requires the use of asymmetric synthesis techniques. These methods guide the alkylating agent to one face of the prochiral enolate.

Common strategies include:

Chiral Phase-Transfer Catalysis: Specially designed chiral quaternary ammonium salts can create a chiral environment around the enolate, influencing the direction of the incoming electrophile.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the malonic ester, directing the alkylation to a specific face before being cleaved off.

Metal Catalysis: Chiral ligands coordinated to a metal center can catalyze the alkylation, effectively creating an asymmetric environment that favors the formation of one enantiomer over the other.

These advanced methods are crucial for the synthesis of optically active compounds and have been applied to the alkylation of various active methylene (B1212753) compounds.

Alternative Synthetic Routes to this compound

Hydrogenation of Diethyl Phenylmalonate

An alternative pathway to this compound involves the catalytic hydrogenation of diethyl phenylmalonate. wikipedia.org In this reaction, the aromatic phenyl ring of the starting material is reduced to a saturated cyclohexane ring.

This transformation is typically carried out using a heterogeneous catalyst, such as rhodium on carbon, platinum oxide, or Raney nickel, under an atmosphere of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, are critical for achieving complete saturation of the aromatic ring without affecting the ester functional groups. This method is advantageous as it avoids the use of alkyl halides and the potential side reactions associated with SN2 alkylation. While diethyl phenylmalonate can be synthesized via a Claisen condensation, direct alkylation with aryl halides is difficult. wikipedia.org The subsequent reduction of the phenyl group provides a clean route to the cyclohexyl derivative.

| Starting Material | Catalyst | Solvent | Pressure (H₂) | Temperature | Product |

| Diethyl Phenylmalonate | Rh/C | Ethanol/Acetic Acid | ~50 psi | Room Temp. | This compound |

| Diethyl Phenylmalonate | Raney Nickel | Ethanol | High Pressure | Elevated Temp. | This compound |

This table represents typical conditions for aromatic ring hydrogenation; specific data for diethyl phenylmalonate reduction may vary.

Michael Addition Reactions with Cyclohexenone Derivatives

The Michael addition of diethyl malonate to cyclohexenone is a fundamental carbon-carbon bond-forming reaction that yields diethyl (3-oxocyclohexyl)malonate, a key intermediate that can be further transformed into this compound. This conjugate addition is amenable to a variety of catalytic systems, which significantly influence the reaction's efficiency and stereochemical outcome.

The Michael addition of diethyl malonate to α,β-unsaturated ketones, such as cyclohexenone, is widely recognized as a highly atom-economical process. rsc.org The reaction is typically promoted by a base, which deprotonates the acidic methylene proton of diethyl malonate to generate a nucleophilic enolate. This enolate then adds to the β-carbon of the unsaturated ketone. researchgate.net

A range of catalysts have been explored to facilitate this transformation, from simple bases to more complex organocatalysts and metal complexes. The choice of catalyst and reaction conditions has a profound impact on the yield and enantioselectivity of the reaction. For instance, the use of commercially available and structurally simple 1,2-diphenylethanediamine (DPEN) as an organocatalyst, in the presence of an acidic additive, has been shown to furnish the desired Michael adducts in high yields (61–99%) and with moderate to excellent enantiomeric excess (65 to >99% ee). nih.gov The catalytic capability of DPEN can be modulated by the strength of the acidic co-catalyst; for example, a significant decrease in catalytic performance was observed with stronger acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) when reacting diethyl malonate with a β-naphthyl-substituted cinnamone. nih.gov

In addition to primary amine-based catalysts, heterobimetallic complexes have also demonstrated high efficacy. For example, Shibasaki's Ga-Na-BINOL complex has been successfully used for the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, achieving a 90% yield and 99% enantiomeric excess on a large scale. nih.gov This highlights the potential for similar high performance with cyclohexenone derivatives. The reaction conditions, including the solvent, temperature, and catalyst loading, are crucial for optimizing both the chemical yield and the stereoselectivity.

| Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (R,R)-DPEN (20 mol%) / Acetic Acid (40 mol%) | - | 48 | 99 | 92 | nih.gov |

| (R,R)-DPEN (20 mol%) / Salicylic Acid (40 mol%) | Ether | 168 | 75 | 92 | nih.gov |

| (R,R)-DPEN (20 mol%) / o-Phthalic Acid (40 mol%) | EtOH | 168 | 99 | 94 | nih.gov |

The product of the Michael addition, diethyl (3-oxocyclohexyl)malonate, is a versatile intermediate. nih.gov The contained ketone and malonic ester functionalities allow for a variety of subsequent chemical transformations. A key derivatization is the reduction of the ketone and subsequent dehydroxylation to afford the target this compound.

Furthermore, the malonic ester moiety itself can be derivatized. For instance, dealkoxycarbonylation can be achieved by heating in a dipolar aprotic solvent with water and salts like sodium chloride or lithium chloride. lookchemmall.com This process removes one of the ethoxycarbonyl groups, yielding an ethyl cyclohexylacetate derivative. Additionally, the active methylene group of the malonate can undergo further alkylation or acylation reactions, providing access to a wider range of substituted cyclohexyl compounds. guidechem.com

Cyclization Reactions Involving Olefins and 2-Substituted Malonic Acid Derivatives

An alternative approach to constructing the cyclohexyl ring is through the cyclization of acyclic precursors. These methods involve the reaction of olefins with 2-substituted malonic acid derivatives, offering a convergent route to the desired cyclic malonates.

Various catalytic systems have been developed to promote the cyclization of olefins with malonic acid derivatives. Protic acids can serve as effective catalysts for alkene cyclization reactions, leading to the formation of complex cyclic structures. rsc.org In some instances, Lewis acids such as scandium(III) triflate can act as practical pre-catalysts. rsc.org

Ruthenium-based catalysts, such as [CpRu(CH3CN)3][BArF], have been shown to catalyze the condensation of cyclic ketones with α-diazomalonates to form malonate enol ethers. These intermediates can then undergo further cyclization reactions under Lewis-acid-mediated conditions or visible-light photoredox catalysis to generate fused and spiro-heterocycles. acs.org While not a direct cyclization of an olefin and a malonate, this methodology highlights the utility of metal catalysis in forming complex cyclic structures from malonate derivatives. Iron(III) chloride has also been reported as a mediator for carbonyl-olefin metathesis to construct bicyclic frameworks.

The efficiency of these cyclization reactions is highly dependent on the chosen catalyst system and reaction conditions. A patented method describes the cyclization of an olefin and a 2-substituted malonic acid derivative in the presence of a catalyst to produce 2-(cyclohexenylene) malonic acid derivatives. This process is reported to be highly efficient, with a high reaction yield, mild conditions, and reduced waste, making it favorable for industrial production.

The development of catalytic systems that operate under mild conditions with high turnover numbers is crucial for the industrial applicability of these cyclization strategies. The ability to generate multiple bonds and stereocenters in a single step, as demonstrated in some catalytic alkene cyclizations, offers significant advantages in terms of process economy and sustainability. rsc.org

Photolytic Transformations of Diethyl Diazomalonate in Cyclohexane

The photolysis of diethyl diazomalonate in the presence of cyclohexane provides a direct route to this compound through a C-H insertion mechanism. This reaction proceeds via the formation of a highly reactive carbene intermediate.

Upon irradiation with light, diethyl diazomalonate decomposes to release nitrogen gas and generate the corresponding carbene. tuni.fi This carbene can exist in either a singlet or triplet state, which influences its reactivity. In the presence of an alkane like cyclohexane, the singlet carbene can directly insert into a carbon-hydrogen bond in a concerted fashion. tuni.fi The triplet carbene, on the other hand, typically reacts via a two-step radical abstraction-recombination mechanism.

The photolytic decomposition of diazo compounds can be initiated by various light sources, including red light. researchgate.net The efficiency and selectivity of the C-H insertion can be influenced by the presence of transition-metal catalysts. Dirhodium(II) carboxylates, for example, are known to catalyze the decomposition of diazo compounds to form metal carbenoids, which can then undergo C-H insertion reactions with improved selectivity compared to the free carbene. This method is a powerful tool for the functionalization of unactivated C-H bonds. nih.gov In one instance, the photolysis of diethyl diazomalonate with thiobenzophenone (B74592) in cyclohexane was reported to produce significant amounts of γ-butyrolactone. rsc.org

| Compound Name |

|---|

| This compound |

| Cyclohexenone |

| Diethyl malonate |

| Diethyl (3-oxocyclohexyl)malonate |

| 1,2-diphenylethanediamine |

| Trifluoroacetic acid |

| p-toluenesulfonic acid |

| Dimethyl malonate |

| 2-cyclopenten-1-one |

| Ethyl cyclohexylacetate |

| Scandium(III) triflate |

| α-diazomalonates |

| Iron(III) chloride |

| 2-(cyclohexenylene) malonic acid |

| Diethyl diazomalonate |

| Thiobenzophenone |

| γ-butyrolactone |

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized by targeting three main regions of the molecule: the cyclohexyl ring, the ester groups, and the alpha-carbon of the malonate. These modifications generate a wide array of analogs with tailored chemical properties.

Direct functionalization of the cyclohexyl ring of this compound is a challenging synthetic task due to the unreactive nature of the saturated hydrocarbon ring. However, functional groups can be introduced onto the cyclohexyl moiety through several strategic approaches. One common method involves starting with an already functionalized cyclohexyl halide or equivalent electrophile in the initial malonic ester synthesis. For instance, using a hydroxy- or amino-substituted cyclohexyl bromide would yield a this compound derivative with the corresponding functional group on the ring.

Alternatively, while less direct, functionalization of the existing cyclohexyl group can be envisioned through radical reactions. Free-radical halogenation, for example, could introduce a halogen onto the cyclohexyl ring, which can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups such as hydroxyl, amino, or cyano groups. The chemo-enzymatic synthesis of functionalized cyclohexylglycines, which can be potent scaffolds for developing certain inhibitors, demonstrates the importance of such functionalized cyclic structures in medicinal chemistry. nih.gov

Table 1: Potential Strategies for Cyclohexyl Moiety Functionalization

| Strategy | Description | Potential Functional Groups Introduced |

|---|---|---|

| Use of Functionalized Starting Material | Employing a pre-functionalized cyclohexyl halide (e.g., 4-bromocyclohexanol) in the malonic ester synthesis. | Hydroxyl (-OH), Amino (-NH2), Keto (=O) |

| Free-Radical Halogenation | Post-synthesis halogenation of the cyclohexyl ring using reagents like N-bromosuccinimide (NBS). | Halogens (-Br, -Cl) |

| Substitution Reactions | Subsequent reaction of the halogenated derivative with various nucleophiles. | Hydroxyl (-OH), Alkoxy (-OR), Azido (-N3) |

The diethyl ester groups of this compound are amenable to several classic ester transformations, providing a straightforward route to derivatives with different properties.

Hydrolysis (Saponification): The most common modification is the hydrolysis of the ester groups to yield the corresponding dicarboxylic acid, 2-cyclohexylmalonic acid. This reaction can be catalyzed by either acid or base. ucalgary.caorganicchemistrytutor.com Basic hydrolysis, also known as saponification, is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification to protonate the resulting carboxylate salt. organicchemistrytutor.com

Transesterification: This process involves reacting the diethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction exchanges the ethyl groups for other alkyl groups, allowing for the synthesis of analogs like dimethyl or di-isopropyl 2-cyclohexylmalonate. This is particularly important when the desired ester cannot be easily synthesized directly.

Amidation: Reaction of the ester with an amine can produce the corresponding amide. This reaction typically requires heating or catalysis and can be used to synthesize mono- or di-amides, which are common functional groups in pharmaceutical compounds.

Table 2: Key Modifications of Ester Groups

| Reaction | Reagents | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH/H₂O then H₃O⁺ | Dicarboxylic Acid |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst | Different Dialkyl Ester |

| Amidation | R-NH₂, heat | Amide / Diamide |

The synthesis of malonate ester analogs, such as dimethyl 2-cyclohexylmalonate, follows the same fundamental pathway as the classic malonic ester synthesis. The primary difference lies in the choice of the starting dialkyl malonate.

The process begins with the deprotonation of dimethyl malonate using a suitable base, typically sodium methoxide (B1231860) (NaOMe) to avoid transesterification. This creates a highly stabilized enolate. This nucleophilic enolate then reacts with a cyclohexyl electrophile, such as cyclohexyl bromide, in an SN2 reaction to form the new carbon-carbon bond, yielding dimethyl 2-cyclohexylmalonate.

Reaction Scheme: Synthesis of Dimethyl 2-cyclohexylmalonate

Deprotonation: Dimethyl malonate is treated with a base (e.g., Sodium Methoxide) to form a resonance-stabilized enolate.

Alkylation: The enolate attacks an alkyl halide (e.g., Cyclohexyl Bromide) via an SN2 reaction.

This versatile method allows for the preparation of a wide range of malonate esters by simply varying the starting dialkyl malonate and the alkyl halide.

The malonic ester synthesis is a cornerstone technique for creating substituted carboxylic acids and other complex structures that are vital for medicinal chemistry. libretexts.org The ability to introduce various substituents at the alpha-carbon allows for the systematic modification of molecules to enhance their therapeutic properties.

A key intermediate for many applications is diethyl aminomalonate, which can be synthesized from diethyl malonate. wikipedia.orgorgsyn.org This compound serves as a building block for the synthesis of various amino acids. Diethyl malonate and its derivatives are used in the preparation of numerous medicinally important compounds, including:

Vigabatrin: An anticonvulsant drug.

Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID).

Nalidixic acid: An antibiotic. wikipedia.org

The synthesis of these compounds often involves initial alkylation or acylation of the malonic ester, followed by further transformations. For example, the synthesis can be adapted to produce disubstituted carboxylic acids by repeating the deprotonation and alkylation steps with a second, different alkyl halide before the final hydrolysis and decarboxylation. masterorganicchemistry.com This flexibility makes the malonic ester synthesis an invaluable tool in drug discovery and development.

Table 3: Examples of Medicinally Relevant Compounds from Malonic Esters

| Compound | Therapeutic Class | Synthetic Precursor |

|---|---|---|

| Vigabatrin | Anticonvulsant | Diethyl Malonate Derivative |

| Phenylbutazone | NSAID | Diethyl Malonate Derivative |

| Nalidixic acid | Antibiotic | Diethyl Malonate Derivative |

| Amino Acids | Building Blocks | Diethyl Aminomalonate |

Chemical Transformations and Reaction Mechanisms of Diethyl 2 Cyclohexylmalonate

Reactions Involving the Active Methylene (B1212753) Group

The reactivity of Diethyl 2-cyclohexylmalonate is dominated by its active methylene group. The formation of a nucleophilic enolate at this position is the gateway to numerous synthetic applications, including decarboxylation, condensation, cyclocondensation, and halogenation reactions.

The conversion of this compound to cyclohexylacetic acid is a classic example of the malonic ester synthesis pathway, which concludes with a decarboxylation step. ucalgary.camasterorganicchemistry.com This transformation is typically a two-stage process involving hydrolysis followed by heating.

Mechanism:

Hydrolysis (Saponification): The process begins with the hydrolysis of both ester groups to carboxylic acid groups. This can be achieved under either acidic (e.g., aqueous acid) or basic (e.g., aqueous sodium hydroxide (B78521), followed by acidification) conditions. masterorganicchemistry.comorganicchemistrytutor.com The reaction with a base like hydroxide results in the formation of a dicarboxylate salt, which is then protonated in a subsequent step to yield cyclohexylmalonic acid. organicchemistrytutor.com

Decarboxylation: The resulting substituted malonic acid, which is a β-dicarboxylic acid, is then heated. patsnap.comualberta.ca The heating promotes the loss of one of the carboxyl groups as carbon dioxide (CO2) through a cyclic, six-membered transition state. stackexchange.commasterorganicchemistry.com This reaction is facile because the intermediate enol formed is relatively stable. masterorganicchemistry.comualberta.ca

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable final product, cyclohexylacetic acid. masterorganicchemistry.compatsnap.com

Table 1: Key Steps in the Decarboxylation of this compound

| Step | Description | Reactants/Intermediates | Products | Conditions |

|---|---|---|---|---|

| 1 | Hydrolysis | This compound | Cyclohexylmalonic acid | Aqueous acid or base (e.g., NaOH), followed by H+ |

| 2 | Decarboxylation | Cyclohexylmalonic acid | Enol intermediate, CO2 | Heat (Δ) |

| 3 | Tautomerization | Enol intermediate | Cyclohexylacetic acid | Spontaneous |

The active methylene group of this compound can participate in various base-catalyzed condensation reactions, acting as a nucleophile.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.orglibretexts.org In a "crossed" Claisen condensation, this compound can react with another ester. masterorganicchemistry.com The reaction requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the equilibrium forward. wikipedia.orglibretexts.org The mechanism involves the deprotonation of the alpha-carbon to form an enolate, which then attacks the carbonyl carbon of the second ester. libretexts.org This is followed by the elimination of an alkoxide leaving group to form a β-keto ester. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine (e.g., piperidine or pyridine). wikipedia.orgorganicreactions.orgthermofisher.com this compound can react with various aldehydes in a Knoevenagel condensation. The reaction proceeds via a nucleophilic addition of the malonate enolate to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as an alkylidenemalonate. wikipedia.orgamazonaws.com

Table 2: Comparison of Condensation Reactions

| Reaction Type | Electrophile | Base | Product Type |

|---|---|---|---|

| Claisen Condensation | Ester | Strong base (e.g., Sodium ethoxide) | β-keto ester |

| Knoevenagel Condensation | Aldehyde or Ketone | Weak base (e.g., Piperidine) | α,β-unsaturated diester |

This compound serves as a valuable three-carbon building block in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings. nih.govresearchgate.net These reactions are fundamental in the synthesis of various pharmacologically important compounds.

Barbiturates are synthesized through the condensation of a diethyl malonate derivative with urea (B33335). wikipedia.orgchegg.comchempedia.info In this reaction, this compound reacts with urea in the presence of a strong base, typically sodium ethoxide, to form 5-cyclohexylbarbituric acid. nih.govresearchgate.net

Reaction Mechanism:

The strong base (sodium ethoxide) deprotonates urea, making it a more potent nucleophile. chegg.com

The deprotonated urea attacks one of the ester carbonyl groups of this compound.

The tetrahedral intermediate collapses, eliminating an ethoxide ion. chegg.com

An intramolecular cyclization occurs as the second nitrogen atom of the urea moiety attacks the remaining ester carbonyl group. chegg.com

Elimination of a second molecule of ethanol yields the stable heterocyclic ring of the barbiturate (B1230296) derivative. cutm.ac.in

The reaction is typically carried out by refluxing the reactants in ethanol. orgsyn.orgnih.govuobasrah.edu.iq

The Tschitschibabin synthesis provides a route to pyrido[1,2-a]pyrimidine-2,4-dione derivatives through the reaction of a diethyl malonate with 2-aminopyridine. nih.govresearchgate.net When this compound is used, it can react with 2-aminopyridine, usually at elevated temperatures, to form 3-cyclohexyl-pyrido[1,2-a]pyrimidine-2,4-dione. This reaction involves the nucleophilic attack of the amino group of 2-aminopyridine on one of the ester carbonyls, followed by cyclization involving the pyridine nitrogen.

The active methylene hydrogen of this compound can be replaced by a halogen atom. This reaction is analogous to the alpha-halogenation of other carbonyl compounds. While direct bromination of the corresponding carboxylic acid (cyclohexylmalonic acid) is challenging, the Hell-Volhard-Zelinskii reaction provides a method for α-bromination. libretexts.org This reaction involves converting the carboxylic acid to an acid bromide using phosphorus tribromide (PBr₃). libretexts.org The acid bromide readily forms an enol, which then reacts with bromine (Br₂) to introduce a bromine atom at the alpha position. libretexts.org Subsequent hydrolysis would yield the α-bromo dicarboxylic acid. The resulting α-halo malonates are versatile synthetic intermediates. libretexts.org

Nitrosation to Oximinomalonate Derivatives

The nitrosation of this compound involves the reaction at the active methylene group (the α-carbon) with a nitrosating agent. This reaction is a common method for introducing a nitroso group onto a carbon atom that is activated by adjacent electron-withdrawing groups, such as the two ester groups in this malonate. researchgate.net

The reaction typically proceeds via an electrophilic attack on the enolate form of the malonate. In the presence of a base, the α-proton is abstracted to form a nucleophilic enolate. This enolate then attacks the electrophilic nitrosating agent, which is often derived from nitrous acid (formed in situ from sodium nitrite and a strong acid) or an alkyl nitrite like isopentyl nitrite under acidic or basic conditions. researchgate.netlibretexts.org The initial product is a C-nitroso compound, which is generally unstable and rapidly tautomerizes to the more stable oxime, yielding a diethyl 2-cyclohexyl-2-oximinomalonate derivative. researchgate.net

The general mechanism can be summarized as follows:

Enolate Formation : A base removes the acidic α-proton from this compound.

Nucleophilic Attack : The resulting enolate attacks the nitrosating agent (e.g., the nitrosonium ion, NO⁺). libretexts.org

Tautomerization : The intermediate C-nitroso compound rearranges to the final oximinomalonate product.

This transformation is a valuable synthetic route for introducing a nitrogen-containing functional group at the α-position, opening pathways to further derivatization.

Formation of Phenyliodonium Ylides and Cyclopropane Diesters

This compound can serve as a precursor for the synthesis of phenyliodonium ylides. These ylides are important carbene precursors, acting as safer and often more reactive alternatives to diazo compounds in cyclopropanation reactions. organic-chemistry.orgnih.gov A general method involves the reaction of the malonate ester with a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PhI(OAc)₂) or iodosylbenzene (PhIO), in the presence of a base. acs.orgresearchgate.net

The reaction proceeds by deprotonation of the active methylene carbon of this compound, followed by nucleophilic attack on the iodine(III) center, leading to the formation of the stable phenyliodonium ylide.

Reaction Scheme:

this compound + PhI(OAc)₂ + Base → Diethyl 2-cyclohexyl-2-(phenyl-λ³-iodanylidene)malonate (Phenyliodonium Ylide)

These preformed and isolated ylides can then be used in metal-catalyzed reactions with alkenes to form 1,1-cyclopropane diesters. acs.org Catalysts such as rhodium(II) or copper(II) complexes decompose the ylide to generate a metal carbene intermediate. organic-chemistry.orgacs.org This carbene then undergoes a cycloaddition reaction with an alkene to furnish the corresponding cyclopropane derivative. nih.gov

The use of preformed ylides offers several advantages over in-situ generation, including milder reaction conditions, improved yields, and better control over the reaction, which can be crucial for achieving high enantioselectivity in asymmetric catalysis. organic-chemistry.orgacs.org

| Method | Carbene Precursor | Typical Catalyst | Advantages | Reference |

|---|---|---|---|---|

| In-situ Ylide Generation | Malonate + PhI(OAc)₂ | Rh₂(OAc)₄ | One-pot procedure | acs.org |

| Preformed Ylide | Isolated Phenyliodonium Ylide | Rh₂(OAc)₄, Rh₂(esp)₂ | Higher yields, milder conditions, better for asymmetric synthesis | organic-chemistry.orgacs.org |

| Diazo Compound | Diazomalonate | Rh(II) dimers | Well-established method | acs.org |

Reactions Involving the Ester Functionality

Hydrolysis under Acidic and Basic Conditions

The diethyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid functionalities under both acidic and basic conditions. wikipedia.org

Basic Hydrolysis (Saponification) : Under basic conditions, such as heating with aqueous sodium hydroxide or potassium hydroxide, the ester undergoes saponification. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. ucalgary.ca An acid-base reaction between the newly formed carboxylic acid and the ethoxide or excess hydroxide leads to the formation of a carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield 2-cyclohexylmalonic acid. ucalgary.ca This reaction is irreversible because the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. wikipedia.org

Acidic Hydrolysis : Acid-catalyzed hydrolysis is an equilibrium-driven process. wikipedia.org It is essentially the reverse of Fischer esterification. chemguide.co.uk The reaction is typically carried out by heating the ester with a dilute strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. google.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. chemguide.co.uk A series of proton transfer steps follows, leading to the elimination of ethanol and the formation of the carboxylic acid. chemguide.co.uk Due to the reversibility of the reaction, a large excess of water is used to drive the equilibrium towards the products. wikipedia.org In some cases, vigorous conditions using a mixture of aqueous HBr and acetic acid at reflux can lead to both hydrolysis and decarboxylation, directly yielding 2-cyclohexylacetic acid. beilstein-journals.orgnih.gov

| Condition | Reagents | Mechanism Type | Final Product (after workup) | Key Features | Reference |

|---|---|---|---|---|---|

| Basic | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ | Nucleophilic Acyl Substitution (Saponification) | 2-Cyclohexylmalonic Acid | Irreversible, requires stoichiometric base | masterorganicchemistry.comucalgary.ca |

| Acidic | H₂SO₄(aq) or HCl(aq), Heat, excess H₂O | Acid-Catalyzed Nucleophilic Acyl Substitution | 2-Cyclohexylmalonic Acid | Reversible, equilibrium process | wikipedia.orgchemguide.co.uk |

| Vigorous Acidic | HBr(aq)/AcOH, Reflux | Hydrolysis followed by Decarboxylation | 2-Cyclohexylacetic Acid | Harsh conditions lead to loss of CO₂ | beilstein-journals.orgnih.gov |

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This compound can be converted to other dialkyl malonates through this reaction, which can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, a new alkoxide (e.g., sodium methoxide) is used as both the nucleophile and the catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon, similar to basic hydrolysis. masterorganicchemistry.com To favor the formation of the desired product, the corresponding alcohol is typically used as the solvent in large excess.

Under acidic conditions, a mineral acid catalyzes the reaction. The mechanism involves protonation of the carbonyl group, followed by nucleophilic attack by the new alcohol. This process is an equilibrium, and the reaction is driven to completion by using a large excess of the reactant alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture. masterorganicchemistry.com Continuous processes using catalysts like orthotitanic acid esters have been developed for the efficient transesterification of malonic diesters. google.com

Reduction to 1,3-Diols and Other Alcohol Derivatives

The ester functionalities of this compound can be reduced to primary alcohols, yielding 2-cyclohexylpropane-1,3-diol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of each ester group. This forms a tetrahedral intermediate which then eliminates an ethoxide ion to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by another hydride equivalent to an alkoxide. chemistrysteps.com A final aqueous workup step with acid is necessary to protonate the resulting dialkoxide to afford the 2-cyclohexylpropane-1,3-diol. libretexts.org The reduction of diethyl cyclohexylmalonate with LiAlH₄ has been reported to give the diol in high yield (95%). researchgate.net

Alternative reducing agents, such as borane (BH₃) generated in situ from NaBH₄ and bromine or iodine, can also be used and may offer milder reaction conditions and higher yields compared to LiAlH₄ in some cases. researchgate.net

It is noteworthy that the reduction of the corresponding sodio derivative (the enolate) of diethyl cyclohexylmalonate with LiAlH₄ can lead to a mixture of products, including the corresponding aldehyde and allylic alcohol, depending on the workup conditions. researchgate.netacs.org

Stereochemical Outcomes of Reduction Reactions

While this compound itself does not possess a stereocenter at the α-carbon, the principles of stereochemistry become highly relevant in the reduction of related substituted β-keto esters or when chiral reducing agents are employed. The reduction of a prochiral ketone or ester can lead to the formation of a new stereocenter. chemistrysteps.com

In the context of reducing substrates structurally similar to this compound, such as α-substituted β-keto esters, the stereochemical outcome is of significant interest for synthesizing chiral β-hydroxy esters. researchgate.netnih.gov Catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation are powerful methods to achieve this. acs.org These reactions often employ chiral transition metal catalysts (e.g., based on Ruthenium or Iridium) that can differentiate between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. researchgate.netnih.gov

Dynamic kinetic resolution is a particularly powerful strategy used for α-substituted β-keto esters that can racemize. In this process, the catalyst selectively reduces one enantiomer of the substrate while the other enantiomer continuously epimerizes to the reactive form, allowing for the theoretical conversion of the entire racemic starting material into a single stereoisomer of the product in high yield and high enantiomeric excess. researchgate.net

Although the direct reduction of the two ester groups in this compound to a diol does not create a new stereocenter at the central carbon, the use of chiral reducing agents could, in principle, lead to interesting stereochemical effects if the molecule possessed other prochiral elements. The stereochemical principles are paramount in the broader field of malonate and β-keto ester reductions for the synthesis of enantiopure building blocks. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Cyclohexylacetic acid |

| 2-Cyclohexylmalonic Acid |

| 2-Cyclohexylpropane-1,3-diol |

| Diethyl 2-cyclohexyl-2-(phenyl-λ³-iodanylidene)malonate |

| Diethyl 2-cyclohexyl-2-oximinomalonate |

| This compound |

| Ethanol |

| Iodosylbenzene |

| Isopentyl nitrite |

| Lithium aluminum hydride |

| Phenyliodine(III) diacetate |

| Sodium borohydride |

| Sodium ethoxide |

| Sodium hydroxide |

| Sodium methoxide (B1231860) |

| Sodium nitrite |

Reactions of the Cyclohexyl Ring

While the preponderance of research on diethyl malonates focuses on the reactivity of the alpha-carbon, the cyclohexyl substituent can theoretically undergo functionalization and rearrangement reactions typical of cycloalkanes. The presence of the gem-dicarboxylate group can exert steric and electronic effects on the outcomes of these reactions.

The direct functionalization of the C-H bonds of the cyclohexyl ring in this compound is a challenging but potentially valuable transformation. In principle, oxidation could introduce hydroxyl or carbonyl groups onto the ring, leading to more complex and functionalized derivatives.

The application of such a system to this compound would need to consider the directing effects of the malonate substituent. The electron-withdrawing nature of the malonate group would likely deactivate the C1 position to which it is attached, potentially favoring oxidation at more remote positions (C2, C3, or C4) of the cyclohexyl ring. Steric hindrance from the bulky diethyl malonate group would also play a significant role in determining the regioselectivity of the oxidation.

Transformations of the cyclohexyl ring itself, such as ring contraction or expansion, represent another class of potential, though underexplored, reactions for this compound.

One notable example of a cyclohexyl ring rearrangement involves the contraction to a cyclopentyl ring via a radical-mediated mechanism. While this has not been demonstrated directly on this compound, studies on complex natural product analogues have shown that a substituted cyclohexyl radical can rearrange to a cyclopentylmethyl radical. nih.govnih.gov This process is believed to occur through a sequence of ring-opening to a hexenyl radical, followed by a 5-exo ring-closure. nih.gov

In the case of this compound, the generation of a radical at the C1 position would be required to initiate such a process. The diethyl malonate group is generally considered to be electron-withdrawing rather than a strong radical-stabilizing group. Therefore, the propensity of this compound to undergo such a rearrangement remains a subject for further investigation.

Below is a table summarizing the key aspects of the radical-induced cyclohexyl to cyclopentyl rearrangement observed in a related system, which could serve as a model for potential transformations of this compound under radical conditions.

| Reaction Type | Proposed Mechanism | Key Influencing Factors | Potential Outcome for this compound |

|---|---|---|---|

| Radical-Induced Ring Contraction | Ring-opening to a hexenyl radical followed by 5-exo ring-closure. nih.gov | Presence of radical-stabilizing substituents at the C2 and C3 positions of the cyclohexyl radical. nih.govnih.gov | Formation of a diethyl 2-(cyclopentylmethyl)malonate derivative (speculative). |

Advanced Synthetic Methodologies and Catalysis in Diethyl 2 Cyclohexylmalonate Chemistry

Asymmetric Synthesis Approaches

The generation of enantiomerically pure or enriched diethyl 2-cyclohexylmalonate is crucial for its application as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. frontiersin.org Various strategies have been developed to control the stereochemistry at the α-carbon of the malonate.

Enantioselective alkylation represents a direct approach to synthesizing chiral malonates. Phase-transfer catalysis (PTC) has emerged as an efficient method for this purpose. This strategy involves the α-alkylation of a malonic ester precursor using a chiral phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases while inducing asymmetry. frontiersin.orgresearchgate.net

For instance, the alkylation of α-substituted malonates can produce versatile chiral building blocks containing a quaternary carbon center with high chemical yields and excellent enantioselectivities. nih.gov By employing a suitable chiral catalyst, such as a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, it is possible to achieve high enantiomeric excess (ee) in the final product. researchgate.net The reaction typically involves treating the malonic ester with an alkyl halide in the presence of a base and the phase-transfer catalyst. researchgate.netnih.gov Research has demonstrated that this methodology can yield products with up to 99% chemical yield and 98% ee. frontiersin.org

The development of effective chiral catalysts is central to asymmetric synthesis. For malonate chemistry, various catalytic systems have been explored to achieve high stereoselectivity. These include organocatalysts and metal-ligand complexes.

Organocatalysis, utilizing small organic molecules as catalysts, has proven effective. Chiral tertiary amino-thiourea catalysts, for example, have been successfully used in enantioselective Michael-type additions of dialkyl malonates to electrophiles, achieving ee values up to 92%. nih.gov Similarly, alkali metal salts of substituted (S)-prolines have been shown to catalyze the asymmetric Michael reaction of diethyl malonate, although with moderate enantioselectivity. core.ac.ukresearchgate.net

In metal-based catalysis, complexes of transition metals with chiral ligands are widely used. Nickel complexes with chiral bidentate ligands like (-)-sparteine (B7772259) have been shown to be effective for the asymmetric Michael addition of diethyl malonate to α,β-unsaturated ketones, yielding products with good enantioselectivity (up to 87% ee). longdom.orgresearchgate.net The development of chiral photocatalysts, such as those based on thioxanthone, has also opened new avenues for enantioselective cycloadditions involving malonate-derived substrates. nih.gov The design of these catalysts often relies on creating a well-defined chiral environment that directs the approach of the reactants. nih.gov

Below is a table summarizing various chiral catalysts and their performance in asymmetric reactions involving malonates.

| Catalyst/Ligand | Metal | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | - | Phase-Transfer Alkylation | α-methylmalonate | up to 98% | frontiersin.orgresearchgate.net |

| Tertiary amino-thiourea | - | Michael Addition | Diethyl malonate | up to 92% | nih.gov |

| (-)-Sparteine | Nickel | Michael Addition | Diethyl malonate | 80-87% | longdom.orgresearchgate.net |

| (S)-Prolinol | Alkali Metal | Michael Addition | Diethyl malonate | up to 40% | core.ac.uk |

| Chiral Phosphinooxazoline | Nickel | Desymmetrizing Arylative Cyclization | Alkynyl malonate esters | N/A | nih.gov |

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed.

In the context of malonate synthesis, an achiral malonate can be attached to a chiral auxiliary, such as an oxazolidinone, popularized by David Evans. The steric hindrance provided by the auxiliary directs the incoming electrophile (e.g., a cyclohexyl group) to one face of the molecule during the alkylation step. This process creates a new stereocenter with a high degree of predictability.

After the stereoselective alkylation, the chiral auxiliary is cleaved, typically through hydrolysis, to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused, making the process more economical. This method allows for the selective modification of the malonate esters, which can then be converted into versatile chiral building blocks for further synthesis. frontiersin.org

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. nih.gov Enzymatic resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov

For malonates, lipases are particularly effective enzymes. They can be used in the kinetic resolution of racemic mixtures, often involving enantioselective acylation or hydrolysis reactions. nih.govznaturforsch.com For example, diethyl malonate can serve as an efficient acyl donor in the lipase-catalyzed resolution of amines, achieving high conversion and enantiomeric excess (e.g., 96% ee). znaturforsch.com While this example resolves an amine, the principle is applicable to the resolution of chiral malonates themselves or their derivatives. The enzymatic resolution of racemic (±)-α,α-dialkylmalonates is a common method for obtaining the chiral compounds. frontiersin.orgnih.gov

This method is attractive due to the mild reaction conditions and the high enantioselectivity of enzymes. Research into phosphotriesterase (PTE) has also shown that enzymes can resolve racemic esters, with some variants exhibiting stereoselectivity that is reversed compared to the wild-type enzyme, offering flexibility in accessing either enantiomer. tamu.edu

| Biocatalytic Strategy | Enzyme Class | Application | Key Feature | Reference |

| Kinetic Resolution | Lipase | Enantioselective acylation | High conversion and enantioselectivity | znaturforsch.com |

| Kinetic Resolution | Phosphotriesterase (PTE) | Stereoselective hydrolysis of esters | Potential for reversed stereoselectivity with mutants | tamu.edu |

| Resolution | General enzymatic | Resolution of (±)-α,α-dialkylmalonates | Access to chiral malonic acids/esters | frontiersin.orgnih.gov |

Catalytic Reactions and Mechanistic Investigations

Transition metal catalysis plays a pivotal role in modern organic synthesis, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. Several metals have been investigated for their ability to catalyze reactions involving diethyl malonate.

Copper (Cu): Copper-catalyzed reactions, particularly the Hurtley-type coupling, have been known for nearly a century for the α-arylation of activated methylene (B1212753) compounds like diethyl malonate. nih.gov Modern advancements involve the use of copper(I) iodide (CuI) with various ligands, such as 2-phenylphenol, which facilitates the coupling of aryl iodides with diethyl malonate under mild conditions. nih.govorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through an in-situ generated Cu(I) enolate intermediate. nih.gov While primarily studied for arylation, the principles of copper catalysis are relevant for the alkylation with cyclohexyl halides. The choice of ligand is crucial to prevent side reactions and product decomposition. organic-chemistry.org

Nickel (Ni): Nickel catalysis has found broad application in asymmetric synthesis. longdom.org Cationic nickel catalysts, when combined with chiral ligands like monodentate phosphoramidites, are highly regio- and enantioselective for reactions such as the cycloisomerisation of diethyl diallylmalonate. rsc.org Nickel-sparteine complexes have been effectively used for the Michael addition of diethyl malonate to α,β-unsaturated ketones. researchgate.net Furthermore, nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters enable the enantioselective synthesis of highly functionalized chiral products. nih.gov These examples highlight nickel's versatility in constructing complex carbon skeletons from malonate precursors.

Rhodium (Rh): Rhodium catalysts are well-known for their ability to catalyze a wide range of organic transformations. Dirhodium complexes are particularly effective in catalyzing the cyclopropanation of alkenes with malonate-derived carbenoids, such as dimethyl diazomalonate. researchgate.net Rhodium, in conjunction with diphosphine ligands, has also been employed for the regioselective cycloisomerization of 1,6-allenenes. rsc.org In the context of forming this compound, rhodium catalysis could potentially be applied in reactions involving cyclohexene (B86901) or related precursors. For instance, rhodium-catalyzed asymmetric arylation has been demonstrated with cyclopropenes, indicating its potential for functionalizing cyclic systems. nih.gov

Cobalt (Co): Cobalt catalysis offers a sustainable and cost-effective alternative to precious metal catalysts. Unmodified, inexpensive cobalt carbonyls, promoted by light, can catalyze the alkoxycarbonylation and hydroxycarbonylation of alkenes to produce esters and carboxylic acids, respectively. nih.govscilit.com This methodology could provide a direct route to malonate derivatives from alkene feedstocks. Similarly, light-promoted, cobalt-catalyzed hydroaminocarbonylation of alkenes offers an atom-economical approach to amides, showcasing the potential for cobalt to facilitate the introduction of carbonyl functionalities under mild conditions. nih.gov

Organocatalysis in Malonate Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of chiral compounds derived from malonates. A particularly successful strategy for the asymmetric alkylation of malonic esters is phase-transfer catalysis (PTC). This method is valued for its operational simplicity and mild reaction conditions.

In this approach, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the transfer of the malonate enolate from an aqueous or solid basic phase into an organic phase containing the alkylating agent. The intimate, asymmetric environment created by the chiral catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer of the product in excess.

Key catalysts for this transformation are often derived from cinchonidine (B190817) or cinchonine, which are readily available and relatively inexpensive natural products. Researchers have developed several "generations" of these catalysts, modifying the alkaloid backbone to enhance enantioselectivity and catalytic activity. For instance, N-anthracenylmethyl or N-(3,4,5-trifluorophenyl) substituted Cinchona alkaloid bromides have been shown to be highly effective.

The reaction typically involves a solid inorganic base like potassium carbonate or an aqueous solution of potassium hydroxide (B78521), an organic solvent such as toluene (B28343) or dichloromethane, and the malonate substrate and alkylating halide. This methodology has been successfully applied to the synthesis of a variety of α,α-disubstituted malonic esters with high yields and excellent enantioselectivities, creating valuable chiral building blocks containing quaternary carbon centers.

| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Yield (%) | ee (%) |

| N-(9-Anthracenylmethyl)cinchonidinium Chloride | α-Benzyl tert-Butyl Methyl Malonate | Allyl Bromide | 50% aq. KOH | Toluene | 93 | 60 |

| (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 2,2-Diphenylethyl tert-Butyl α-Methylmalonate | Benzyl Bromide | CsOH·H₂O | Toluene/CHCl₃ | 99 | 98 |

| N-Benzyl Cinchonidinium Chloride | N-Diphenylmethylene Glycine t-Butyl Ester | Benzyl Bromide | 50% aq. KOH | Toluene/CH₂Cl₂ | 95 | 94 |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | Diethyl Acetamidomalonate | Benzyl Bromide | K₂CO₃ | Acetonitrile | 85 | 96 |

This table presents representative data on asymmetric phase-transfer catalyzed alkylations of malonate derivatives, demonstrating the high yields and enantioselectivities achievable with organocatalysts. Data compiled from multiple literature sources.

Photoredox Catalysis and Radical Reactions

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient means to generate reactive radical intermediates. This strategy offers a powerful alternative to traditional ionic pathways for the formation of carbon-carbon bonds, including the alkylation of malonate derivatives. The general principle involves a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate radicals from stable precursors.

In the context of forming this compound, a photoredox approach would typically involve the generation of a cyclohexyl radical. This can be achieved from various readily available precursors. For instance, cyclohexanecarboxylic acid can undergo photoredox-mediated decarboxylation, or bromocyclohexane (B57405) can be reduced via SET to furnish the desired cyclohexyl radical.

Once formed, this non-stabilized alkyl radical can participate in a Giese-type reaction (radical conjugate addition). This involves the addition of the radical to a Michael acceptor. While diethyl malonate itself is not a suitable acceptor, a derivative such as diethyl cyclohexylidenemalonate could readily accept the incoming radical. Alternatively, the generated radical could be trapped by a malonate enolate in a radical-anion coupling mechanism.

The key components of such a reaction system include a photocatalyst (often a ruthenium or iridium complex, or an organic dye), a light source (typically blue LEDs), and the radical precursor in a suitable solvent. This methodology avoids the use of stoichiometric and often harsh reagents required in traditional radical chemistry, such as those based on organotin compounds. The ability to generate radicals under mild, neutral conditions makes photoredox catalysis compatible with a wide range of functional groups.

| Component | Function | Examples |

| Photocatalyst | Absorbs visible light and initiates single-electron transfer (SET) | fac-[Ir(ppy)₃], [Ru(bpy)₃]Cl₂, Eosin Y, 4CzIPN |

| Light Source | Excites the photocatalyst to a higher energy state | Blue LEDs (≈450 nm), Green LEDs (≈525 nm), Compact Fluorescent Lamp (CFL) |

| Radical Precursor | Generates the desired alkyl radical upon oxidation or reduction | Cyclohexanecarboxylic Acid, Bromocyclohexane, Cyclohexyl NHP Ester |

| Malonate Component | Acts as the radical acceptor or nucleophile | Diethyl Malonate (as enolate), Diethyl Alkylidenemalonate |

| Solvent | Solubilizes reactants and facilitates the reaction | DMF, DMSO, Acetonitrile, Dichloromethane |

| Additives | May act as a reductant, oxidant, or proton source/sink | Hantzsch Ester, Tertiary Amines (e.g., DIPEA), Ascorbic Acid |

This table outlines the typical components and their roles in a hypothetical photoredox-catalyzed synthesis involving a malonate derivative.

Mechanistic Studies of Carbon-Carbon Bond Formation

The formation of the α-carbon–cyclohexyl bond in this compound can be achieved through fundamentally different mechanisms, primarily categorized as ionic (two-electron) or radical (one-electron) pathways.

Ionic Mechanism: The classical approach to malonate alkylation, known as the malonic ester synthesis, operates via an ionic mechanism. This pathway involves two principal steps:

Enolate Formation: The α-proton of diethyl malonate is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide or potassium carbonate, results in deprotonation and the formation of a resonance-stabilized enolate anion. This enolate is a soft nucleophile, with the negative charge delocalized over the α-carbon and the two oxygen atoms.

Nucleophilic Substitution (Sₙ2): The generated enolate anion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., bromocyclohexane) in a bimolecular nucleophilic substitution (Sₙ2) reaction. The enolate's α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the new carbon-carbon bond. This process involves the movement of electron pairs and is characteristic of two-electron chemistry.

The mechanism of phase-transfer catalysis, discussed in section 4.2.2, is an extension of this ionic pathway. The catalyst forms a lipophilic ion pair with the malonate enolate, shuttling it into the organic phase where the Sₙ2 reaction occurs.

Radical Mechanism: Photoredox catalysis provides access to a distinct radical-based mechanism. This pathway is initiated by a single-electron transfer (SET) event.

Radical Generation: As described in 4.2.3, a photocatalyst absorbs light and, in its excited state, reduces or oxidizes a stable precursor to generate a cyclohexyl radical. This is a one-electron process.

Carbon-Carbon Bond Formation: The newly formed, neutral but highly reactive cyclohexyl radical can then form the C-C bond in several ways. One common pathway is a Giese addition, where the radical adds to the double bond of a Michael acceptor. Another possibility is the coupling of the cyclohexyl radical with the malonate enolate anion (generated separately). This radical-anion coupling is also a one-electron process from the perspective of the radical, leading to a new radical anion which is then quenched to the final product.

The key distinction between these mechanisms lies in their intermediates and the nature of the electron flow. Ionic pathways involve charged intermediates (enolate anions) and the movement of electron pairs, whereas radical pathways involve neutral, open-shell intermediates and single-electron transfers. These fundamental differences in mechanism dictate the reaction conditions, substrate scope, and potential side reactions for each approach.

Applications of Diethyl 2 Cyclohexylmalonate in Specialized Organic Synthesis

Building Block for Complex Molecule Synthesis

The structure of diethyl 2-cyclohexylmalonate makes it an effective intermediate for creating specialized molecules. nbinno.com The presence of the two ester functionalities allows for a variety of subsequent chemical reactions, including hydrolysis, decarboxylation, and condensation, which are fundamental to building carbon chains and introducing new functional groups. chemicalbook.comucalgary.ca

A primary application of malonic esters, including the cyclohexyl derivative, is in the synthesis of substituted acetic acids. wikipedia.orguobabylon.edu.iq The malonic ester synthesis provides a reliable method for preparing mono- or dialkylacetic acids. uobabylon.edu.iq In the case of this compound, hydrolysis of the two ester groups using an acid or base catalyst, followed by heating, leads to decarboxylation (the loss of a molecule of carbon dioxide). ucalgary.cayoutube.com This sequence yields cyclohexylacetic acid, effectively converting the malonic ester into a specific carboxylic acid. reddit.comyoutube.com

Table 1: Synthesis of Cyclohexylacetic Acid

| Step | Reaction | Reagents | Product |

| 1 | Hydrolysis | Acid or Base (e.g., H₃O⁺ or OH⁻) | Cyclohexylmalonic acid |

| 2 | Decarboxylation | Heat (Δ) | Cyclohexylacetic acid |

This compound serves as a starting point for synthesizing more complex carboxylic acids. The classic malonic ester synthesis, culminating in hydrolysis and decarboxylation, is a well-established route to monosubstituted acetic acids. ucalgary.ca

Furthermore, the synthesis can be adapted to produce dicarboxylic acids. For instance, reacting two equivalents of a sodiomalonic ester with a dihaloalkane results in a tetraester, which upon hydrolysis and decarboxylation, yields a dicarboxylic acid. uobabylon.edu.iq Starting with this compound, the remaining acidic proton can be removed by a strong base to form an enolate. This enolate can then be alkylated, for example, with an ethyl bromoacetate, to introduce a second ester-containing substituent. Subsequent hydrolysis of all three ester groups, followed by decarboxylation of the malonic acid core, would result in a substituted succinic acid, a type of dicarboxylic acid. The malonic ester framework is widely used for the synthesis of various carboxylic acids and their derivatives. chemicalbook.comresearchgate.net

The reactivity of malonic esters extends to the synthesis of β-keto esters and their derivatives. askfilo.comnih.gov The enolate of this compound can undergo acylation when treated with an acyl chloride or anhydride. This reaction introduces an acyl group at the alpha position, forming a tri-ester intermediate which is effectively a substituted β-keto diester.

Subsequent selective hydrolysis and decarboxylation can be controlled to produce different products. chemicalbook.com Careful, partial hydrolysis of this intermediate followed by decarboxylation can yield a β-keto acid. More vigorous conditions involving full hydrolysis and decarboxylation of the original malonate portion lead to the formation of a ketone. nih.govumich.edu This pathway provides a method for synthesizing ketones with a cyclohexylmethyl substituent adjacent to the carbonyl group.

This compound is a precursor for synthesizing α,β-unsaturated acids through condensation reactions. In a process known as the Knoevenagel-Doebner condensation, this compound is first hydrolyzed to cyclohexylmalonic acid. This dicarboxylic acid is then reacted with an aldehyde or ketone in the presence of a basic catalyst, such as pyridine. The reaction proceeds through a condensation step followed by decarboxylation upon heating, resulting in the formation of an α,β-unsaturated carboxylic acid. This method is a versatile tool for creating carbon-carbon double bonds with specific substituent patterns.

Malonic esters are fundamental reagents for the construction of both carbocyclic and heterocyclic ring systems. askfilo.com

Carbocycles: An intramolecular version of the malonic ester synthesis, known as the Perkin alicyclic synthesis, can be used to form rings. wikipedia.org This involves reacting the enolate of this compound with a dihaloalkane. The initial alkylation is followed by a second, intramolecular alkylation step where the enolate attacks the other end of the alkyl chain, closing the ring. This method is effective for preparing three-, four-, five-, and six-membered carbocyclic rings bearing both a cyclohexyl group and two ester functionalities. uobabylon.edu.iq

Heterocycles: this compound can react with dinucleophiles in cyclocondensation reactions to form a variety of six-membered heterocycles. nih.gov A classic example is the reaction with urea (B33335) in the presence of a strong base like sodium ethoxide. This condensation reaction produces a cyclohexyl-substituted barbituric acid, which is a derivative of the barbiturate (B1230296) heterocyclic system. Similarly, reaction with other 1,3-dinucleophiles, such as amidines, can lead to other heterocyclic structures like pyridopyrimidines. nih.gov

Table 2: Examples of Heterocycle Synthesis

| Dinucleophile | Heterocyclic Product Class |

| Urea | Substituted Barbituric Acid |

| Thiourea | Substituted Thiobarbituric Acid |

| Guanidine | Substituted 2-Iminobarbituric Acid |

Role in Medicinal Chemistry and Pharmaceutical Synthesis

In medicinal chemistry, malonic esters are crucial intermediates for the synthesis of numerous pharmaceutical compounds. chemicalbook.comaskfilo.com Diethyl malonate itself is a precursor for several drugs, including barbiturates, the vasodilator naftidrofuryl, and nalidixic acid. wikipedia.org The versatility of malonate chemistry allows for the construction of complex molecular scaffolds that are often the basis for active pharmaceutical ingredients (APIs). nbinno.comnbinno.com

While specific drugs derived directly from this compound are not as commonly cited as those from diethyl malonate, its utility lies in its role as a specialized building block. The cyclohexyl ring is a common structural motif in many pharmaceutical agents, valued for its ability to increase lipophilicity and influence the conformational properties of a molecule. By using this compound, synthetic chemists can efficiently incorporate this important carbocyclic group into potential drug candidates, making it a valuable intermediate in the development of new therapeutics. nbinno.com

Intermediate for Active Pharmaceutical Ingredients (APIs)

Malonic acid esters are crucial intermediates in the pharmaceutical industry for the synthesis of a wide range of APIs. actylis.com The general class of 2-substituted diethyl malonates undergoes various cyclocondensation and alkylation reactions to form the core structures of many therapeutic agents. nih.gov While specific, named APIs derived directly from this compound are not extensively documented in publicly available literature, its structural motif is integral to research in medicinal chemistry. The presence of the cyclohexyl group can enhance lipophilicity, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Compounds with Specific Pharmacological Activities (e.g., anticancer drugs, vasodilators)

The malonate framework is a key component in the synthesis of molecules with targeted biological effects. Research has demonstrated the synthesis of novel naphthoquinone esters bearing cyclohexyl substituents, which were evaluated for their anticancer properties. nih.gov

In one study, twelve new naphthoquinone esters with cyclopentyl and cyclohexyl groups were synthesized and tested for cytotoxicity against three human cancer cell lines: epidermoid carcinoma (KB), cervical carcinoma (HeLa), and hepatocellular carcinoma (HepG-2). nih.gov The results indicated that the nature of the cyclic substituent at the 2'-position influences the compound's cytotoxic activity. nih.gov This research provides insight into how cyclohexyl-containing structures, synthetically accessible from precursors like this compound, can be incorporated to modulate pharmacological activity. nih.gov

The broader family of diethyl malonate derivatives is also known for its application in synthesizing vasodilators. For instance, the parent compound, diethyl malonate, is a precursor in the production of Naftidrofuryl, a known vasodilator, through classical alkylation and decarboxylation reactions. wikipedia.org This highlights the versatility of the malonate chemical scaffold in creating diverse pharmacologically active agents.

Table 1: Cytotoxicity of Naphthoquinone Esters with Cyclohexyl Substituents This table presents a selection of research findings on the in-vitro cytotoxicity (IC₅₀ in μM) of synthesized compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| Naphthoquinone Ester Analog 1 (with 2'-cyclohexyl) | KB (Epidermoid Carcinoma) | >100 |

| Naphthoquinone Ester Analog 1 (with 2'-cyclohexyl) | HeLa (Cervical Carcinoma) | >100 |

| Naphthoquinone Ester Analog 1 (with 2'-cyclohexyl) | HepG-2 (Hepatocellular Carcinoma) | 89.4 |

| Naphthoquinone Ester Analog 2 (with 2'-cyclohexyl) | KB (Epidermoid Carcinoma) | 16.8 |

| Naphthoquinone Ester Analog 2 (with 2'-cyclohexyl) | HeLa (Cervical Carcinoma) | 18.2 |

| Naphthoquinone Ester Analog 2 (with 2'-cyclohexyl) | HepG-2 (Hepatocellular Carcinoma) | 19.5 |

| Source: Data derived from research on naphthoquinone esters with 2'-cyclohexyl substituents. nih.gov |

Applications in Agrochemical and Materials Science Research

Beyond pharmaceuticals, this compound and its chemical relatives are valuable in the development of agrochemicals and advanced materials.

Precursor for Herbicide Synthesis (e.g., pinoxaden)

While this compound itself is not a direct precursor, a structurally similar compound, a substituted diethyl phenylmalonate, is a key intermediate in the synthesis of the potent herbicide pinoxaden (B166648). google.com The synthesis involves the reaction of 2,6-diethyl-4-methylbromobenzene with diethyl malonate to produce Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate. google.com This intermediate then undergoes a series of reactions to form the final herbicide.

The patented synthesis pathway for pinoxaden involves several key steps starting from the substituted phenylmalonate intermediate:

Hydrazine (B178648) Reaction: The Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate reacts with hydrazine hydrate (B1144303) to form a pyrazole-3,5-dione intermediate. google.com

Cyclization: This intermediate is then cyclized with an agent like diethylene glycol disulfonate. google.com

Acylation: The resulting compound is acylated with pivaloyl chloride under alkaline conditions to yield the final product, pinoxaden. google.comchemicalbook.com

This synthesis route demonstrates the critical role of substituted malonic esters in constructing the complex heterocyclic systems required for modern agrochemicals. google.com

Polymer Precursors and Monomer Synthesis